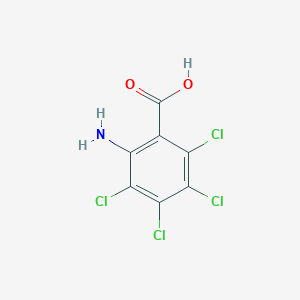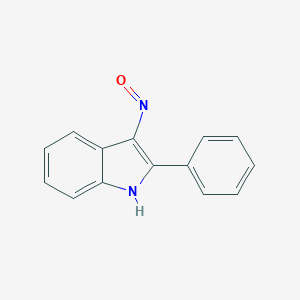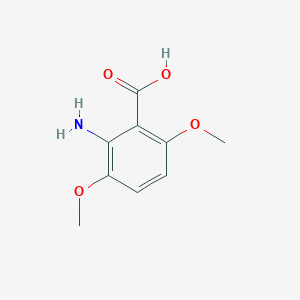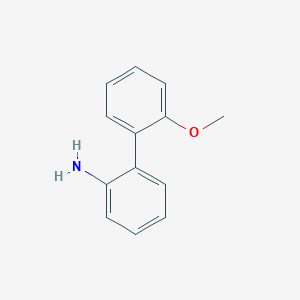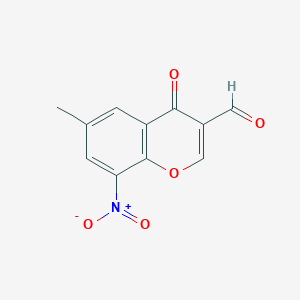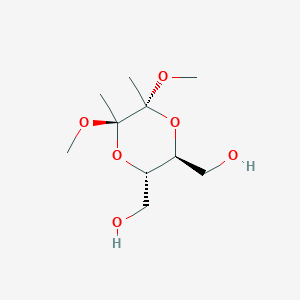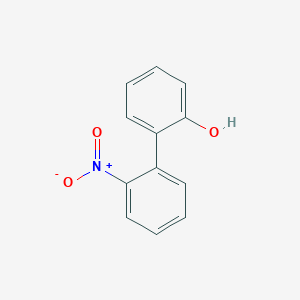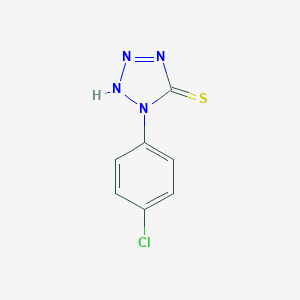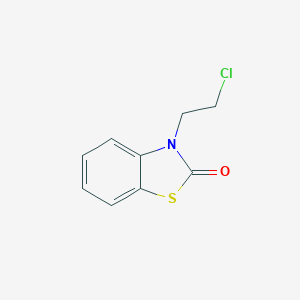
3-(2-Chloro-ethyl)-3H-benzothiazol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Chloro-ethyl)-3H-benzothiazol-2-one, also known as CBT-1, is a chemical compound that has been extensively studied for its potential therapeutic applications. CBT-1 belongs to the family of benzothiazolone derivatives and has been shown to exhibit a range of biological activities.
Mecanismo De Acción
The exact mechanism of action of 3-(2-Chloro-ethyl)-3H-benzothiazol-2-one is not fully understood. However, it has been suggested that 3-(2-Chloro-ethyl)-3H-benzothiazol-2-one may act as a modulator of the GABA-A receptor, which is a major inhibitory neurotransmitter in the central nervous system. 3-(2-Chloro-ethyl)-3H-benzothiazol-2-one has also been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in the body.
Efectos Bioquímicos Y Fisiológicos
3-(2-Chloro-ethyl)-3H-benzothiazol-2-one has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce the growth of cancer cells in vitro and in vivo. 3-(2-Chloro-ethyl)-3H-benzothiazol-2-one has also been shown to reduce inflammation in animal models of arthritis and to have anticonvulsant effects in animal models of epilepsy. In addition, 3-(2-Chloro-ethyl)-3H-benzothiazol-2-one has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 3-(2-Chloro-ethyl)-3H-benzothiazol-2-one is its potential as a novel therapeutic agent for a range of conditions. However, there are also limitations to its use in lab experiments. 3-(2-Chloro-ethyl)-3H-benzothiazol-2-one is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential therapeutic applications. In addition, the synthesis of 3-(2-Chloro-ethyl)-3H-benzothiazol-2-one is complex, which may limit its availability for research purposes.
Direcciones Futuras
There are several future directions for research on 3-(2-Chloro-ethyl)-3H-benzothiazol-2-one. One area of interest is the potential use of 3-(2-Chloro-ethyl)-3H-benzothiazol-2-one as a novel therapeutic agent for cancer. Further research is needed to fully understand the antitumor effects of 3-(2-Chloro-ethyl)-3H-benzothiazol-2-one and to develop more effective treatment strategies. Another area of interest is the potential use of 3-(2-Chloro-ethyl)-3H-benzothiazol-2-one as an anxiolytic and antidepressant agent. More research is needed to fully understand the mechanism of action of 3-(2-Chloro-ethyl)-3H-benzothiazol-2-one in these conditions and to develop more effective treatment strategies. Finally, more research is needed to fully understand the potential side effects and toxicities of 3-(2-Chloro-ethyl)-3H-benzothiazol-2-one, as well as its pharmacokinetics and pharmacodynamics.
Métodos De Síntesis
The synthesis method of 3-(2-Chloro-ethyl)-3H-benzothiazol-2-one involves the reaction of 2-aminothiophenol with 2-chloroacetyl chloride in the presence of a base. The resulting intermediate is then cyclized with phosgene to produce 3-(2-Chloro-ethyl)-3H-benzothiazol-2-one. The overall reaction scheme is shown below:
Aplicaciones Científicas De Investigación
3-(2-Chloro-ethyl)-3H-benzothiazol-2-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit a range of biological activities, including antitumor, anti-inflammatory, and anticonvulsant activities. 3-(2-Chloro-ethyl)-3H-benzothiazol-2-one has also been shown to have potential as a novel antidepressant and anxiolytic agent.
Propiedades
Número CAS |
22258-71-5 |
|---|---|
Nombre del producto |
3-(2-Chloro-ethyl)-3H-benzothiazol-2-one |
Fórmula molecular |
C9H8ClNOS |
Peso molecular |
213.68 g/mol |
Nombre IUPAC |
3-(2-chloroethyl)-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C9H8ClNOS/c10-5-6-11-7-3-1-2-4-8(7)13-9(11)12/h1-4H,5-6H2 |
Clave InChI |
VZRAYMNDMPDPBO-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N(C(=O)S2)CCCl |
SMILES canónico |
C1=CC=C2C(=C1)N(C(=O)S2)CCCl |
Otros números CAS |
22258-71-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




